(E)-N-(4-chlorophenyl)-2-cyano-3-(5-methylthiophen-2-yl)prop-2-enamide
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Overview
Description
(E)-N-(4-chlorophenyl)-2-cyano-3-(5-methylthiophen-2-yl)prop-2-enamide is an organic compound characterized by its unique structure, which includes a chlorophenyl group, a cyano group, and a methylthiophene moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-chlorophenyl)-2-cyano-3-(5-methylthiophen-2-yl)prop-2-enamide typically involves a multi-step process:
Starting Materials: The synthesis begins with 4-chloroaniline, 5-methylthiophene-2-carbaldehyde, and malononitrile.
Knoevenagel Condensation: The first step involves the condensation of 5-methylthiophene-2-carbaldehyde with malononitrile in the presence of a base such as piperidine to form the intermediate 2-cyano-3-(5-methylthiophen-2-yl)acrylonitrile.
Amidation: The intermediate is then reacted with 4-chloroaniline under acidic conditions to yield the final product, this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(4-chlorophenyl)-2-cyano-3-(5-methylthiophen-2-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the cyano group to an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In synthetic chemistry, (E)-N-(4-chlorophenyl)-2-cyano-3-(5-methylthiophen-2-yl)prop-2-enamide is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, agrochemicals, and materials science due to its versatile reactivity and functional groups.
Mechanism of Action
The mechanism by which (E)-N-(4-chlorophenyl)-2-cyano-3-(5-methylthiophen-2-yl)prop-2-enamide exerts its effects is not fully understood. its potential interactions with biological targets could involve binding to specific enzymes or receptors, leading to modulation of biochemical pathways. The cyano group and the chlorophenyl moiety are likely key functional groups in these interactions.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(4-bromophenyl)-2-cyano-3-(5-methylthiophen-2-yl)prop-2-enamide: Similar structure with a bromine atom instead of chlorine.
(E)-N-(4-fluorophenyl)-2-cyano-3-(5-methylthiophen-2-yl)prop-2-enamide: Similar structure with a fluorine atom instead of chlorine.
(E)-N-(4-methylphenyl)-2-cyano-3-(5-methylthiophen-2-yl)prop-2-enamide: Similar structure with a methyl group instead of chlorine.
Uniqueness
The presence of the chlorine atom in (E)-N-(4-chlorophenyl)-2-cyano-3-(5-methylthiophen-2-yl)prop-2-enamide imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from its analogs with different substituents.
Properties
IUPAC Name |
(E)-N-(4-chlorophenyl)-2-cyano-3-(5-methylthiophen-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS/c1-10-2-7-14(20-10)8-11(9-17)15(19)18-13-5-3-12(16)4-6-13/h2-8H,1H3,(H,18,19)/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWXHAEHZOLOJFU-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C=C(C#N)C(=O)NC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(S1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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